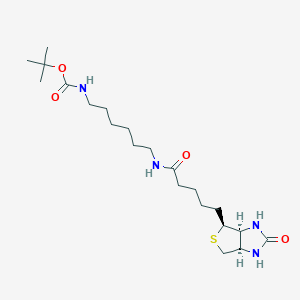
1,3-dimethyl-1H-pyrazol-4-amine
Übersicht
Beschreibung
1,3-Dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H9N3. It has an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as 1,3-dimethyl-1H-pyrazol-4-amine, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reported the synthesis of new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine consists of one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .Chemical Reactions Analysis
Pyrazole-based ligands, including 1,3-dimethyl-1H-pyrazol-4-amine, have been used in the oxidation reaction of catechol to o-quinone . The ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazol-4-amine has a density of 1.2±0.1 g/cm3, a boiling point of 231.5±20.0 °C at 760 mmHg, and a flash point of 93.8±21.8 °C . It also has a molar refractivity of 31.6±0.5 cm3, a polar surface area of 44 Å2, and a molar volume of 94.7±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Energetic Material Development
The compound is significant in the development of high-performance energetic materials . Its derivatives have been studied for their application in national defense and aerospace technologies, where performance, stability, and safety are of utmost importance. Researchers aim to develop new materials that can replace existing ones with improved properties .
Medicinal Chemistry
In medicinal chemistry, “1,3-dimethyl-1H-pyrazol-4-amine” serves as a core element in the synthesis of various pyrazole derivatives . These derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties. The compound’s versatility makes it a valuable scaffold for developing new pharmaceuticals .
Agricultural Chemistry
The pyrazole moiety, to which “1,3-dimethyl-1H-pyrazol-4-amine” belongs, is also utilized in agricultural chemistry . Pyrazole derivatives are used to create compounds that can act as herbicides, pesticides, and fungicides, contributing to the protection of crops and enhancement of agricultural productivity .
Organic Synthesis
This compound is instrumental in organic synthesis , particularly in the creation of heterocyclic compounds. Its reactivity allows for the formation of complex structures that are essential in various chemical industries. It acts as a building block for synthesizing a wide array of organic molecules with diverse properties and applications .
Catalysis
“1,3-dimethyl-1H-pyrazol-4-amine” and its derivatives are used as catalysts in chemical reactions. They can facilitate reactions such as Suzuki Coupling and azidation, which are critical in the synthesis of complex organic compounds, including potential antitumor agents and radioprotectants .
Antileishmanial and Antimalarial Research
The compound has been evaluated for its antileishmanial and antimalarial properties. Studies have shown that certain derivatives can effectively inhibit the growth of parasites responsible for leishmaniasis and malaria, making them potential candidates for new treatments .
Molecular Docking Studies
In the field of computational chemistry, “1,3-dimethyl-1H-pyrazol-4-amine” derivatives have been used in molecular docking studies . These studies help predict how well a molecule will bind to a target protein, which is crucial in the drug discovery process. The compound’s derivatives have shown promise in fitting well into active sites of target proteins, indicating potential as therapeutic agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKRXWNAFFPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)
![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

